3-((3-Hydroxypropyl)amino)thietane1,1-dioxide
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Overview
Description
3-((3-Hydroxypropyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.23 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a hydroxypropylamino group attached to it. The thietane ring is further oxidized to form a dioxide, making it a thietane1,1-dioxide.
Preparation Methods
The synthesis of 3-((3-Hydroxypropyl)amino)thietane1,1-dioxide typically involves the reaction of 3-hydroxypropylamine with a suitable thietane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-((3-Hydroxypropyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the thietane ring to a more reduced form, such as a thiol or sulfide.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
3-((3-Hydroxypropyl)amino)thietane1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-((3-Hydroxypropyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is thought to be mediated through the modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
3-((3-Hydroxypropyl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.
This compound: Another similar compound with variations in the substituents on the thietane ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Properties
IUPAC Name |
3-[(1,1-dioxothietan-3-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-3-1-2-7-6-4-11(9,10)5-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXBKMOAXIEKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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